molecular formula C12H8N4O2 B8531811 4-[N-(4-Cyanophenyl)amino]-3-nitropyridine

4-[N-(4-Cyanophenyl)amino]-3-nitropyridine

Cat. No.: B8531811
M. Wt: 240.22 g/mol
InChI Key: YJMKKZJOCWBEDE-UHFFFAOYSA-N
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Description

4-[N-(4-Cyanophenyl)amino]-3-nitropyridine is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

4-[(3-nitropyridin-4-yl)amino]benzonitrile

InChI

InChI=1S/C12H8N4O2/c13-7-9-1-3-10(4-2-9)15-11-5-6-14-8-12(11)16(17)18/h1-6,8H,(H,14,15)

InChI Key

YJMKKZJOCWBEDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the method of J.C.S. Perkin Trans. I, 1979, 135, p-cyanoaniIine (6 894 g, 58.4 mmol) was added to a solution of 4-chloro-3-nitropyridine (9.26 g, 58.4 mmol) in ethanol (200 ml) and the mixture was stirred at room temperature for 18 hours. The resulting yellow suspension was poured into 500 ml of ice-cold dilute ammonia and filtered The solid was treated with 150 ml of boiling ethanol, cooled in ice, and filtered to give the title compound as a bright yellow powder, (12.15 g), m.p. 210°-211° C.
Quantity
894 g
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reactant
Reaction Step One
Quantity
9.26 g
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reactant
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200 mL
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solvent
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[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution under N2 of 3-nitro-4-chloropyridine (4.63 g, 29.2 mmol), prepared as described by Wright, G. C., J. Heterocyclic Chem. 1976, 13, 601, and Kruger, S. and Mann, F. G., J. Chem. Soc. 2 1955, 758, in absolute ethanol (100 mL) was added 4-aminobenzonitrile (3.45 g, 29.2 mmol) and the resulting purple-brown solution was stirred for 17 hours at ambient temperature, during which time it became a green-brown suspension. The reaction mixture was poured into cold 10% aqueous NH4OH and filtered. The solid was suspended in ethanol (75 mL) and heated for 10 min on the steam bath. The suspension was cooled to ambient temperature and filtered to give 4-(N-3-nitropyrid-4-ylamino)benzonitrile as a bright-yellow solid.
Quantity
4.63 g
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
3.45 g
Type
reactant
Reaction Step Four
Quantity
100 mL
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solvent
Reaction Step Four

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